4-アミノ-1-(4-メトキシベンジル)ピロリジン-2-オン

概要

説明

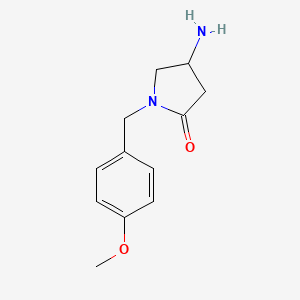

4-Amino-1-(4-methoxybenzyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones. Pyrrolidinones are five-membered lactams that are widely used in medicinal chemistry due to their versatile biological activities. The presence of an amino group and a methoxybenzyl group in the structure of 4-Amino-1-(4-methoxybenzyl)pyrrolidin-2-one enhances its potential for various chemical reactions and biological applications .

科学的研究の応用

4-Amino-1-(4-methoxybenzyl)pyrrolidin-2-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its versatile biological activities.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals

作用機序

Target of Action

The pyrrolidine ring, a key structural component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .

Mode of Action

The pyrrolidine ring and its derivatives, including pyrrolidine-2-one, have been associated with various bioactive molecules with target selectivity . The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Compounds with a pyrrolidine ring have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

Compounds with a pyrrolidine ring have been associated with various biological activities, suggesting that they may have multiple effects at the molecular and cellular level .

Action Environment

The storage temperature for this compound is mentioned as room temperature , suggesting that it may be stable under normal environmental conditions.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(4-methoxybenzyl)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzylamine with succinic anhydride to form an intermediate, which is then cyclized to produce the desired pyrrolidinone . The reaction conditions typically involve the use of a suitable solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out at room temperature and monitored using thin-layer chromatography.

Industrial Production Methods

In an industrial setting, the production of 4-Amino-1-(4-methoxybenzyl)pyrrolidin-2-one can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increases the yield of the desired product. The use of automated systems and advanced analytical techniques ensures the consistency and purity of the compound .

化学反応の分析

Types of Reactions

4-Amino-1-(4-methoxybenzyl)pyrrolidin-2-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

Reduction: Formation of reduced derivatives such as alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

類似化合物との比較

Similar Compounds

Pyrrolidin-2-one: A parent compound with similar structural features but lacking the amino and methoxybenzyl groups.

4-Amino-1-(3-methoxybenzyl)pyrrolidin-2-one: A closely related compound with a methoxy group at a different position on the benzyl ring.

N-Phenylpyrrolidin-2-one: Another derivative with a phenyl group instead of a methoxybenzyl group

Uniqueness

4-Amino-1-(4-methoxybenzyl)pyrrolidin-2-one is unique due to the presence of both an amino group and a methoxybenzyl group, which enhance its reactivity and potential for various applications. The specific positioning of these groups allows for unique interactions with biological targets, making it a valuable compound for research and development .

生物活性

4-Amino-1-(4-methoxybenzyl)pyrrolidin-2-one (CAS No. 1114823-61-8) is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrrolidinone core, which is known for its versatility in drug discovery and development. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

The biological activity of 4-Amino-1-(4-methoxybenzyl)pyrrolidin-2-one is primarily attributed to its interactions with various biological targets:

- Enzyme Inhibition : The compound may exhibit inhibitory effects on specific enzymes involved in metabolic pathways. For instance, pyrrolidine derivatives have been linked to the inhibition of kinases and other signaling molecules, impacting cellular processes such as proliferation and apoptosis .

- Cell Signaling Modulation : It has been observed that compounds with a similar structure can modulate cell signaling pathways, affecting gene expression and cellular metabolism .

The biochemical properties of 4-Amino-1-(4-methoxybenzyl)pyrrolidin-2-one contribute to its biological activity:

| Property | Value |

|---|---|

| Molecular Weight | 201.25 g/mol |

| LogP | 2.59 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 1 |

| Polar Surface Area | 16.46 Ų |

These properties suggest that the compound has favorable lipophilicity and solubility characteristics, which are essential for its bioavailability and interaction with biological targets.

Pharmacological Effects

Research has indicated several pharmacological effects associated with this compound:

- Antimicrobial Activity : Similar pyrrolidine derivatives have demonstrated antimicrobial properties against various pathogens. For instance, studies have shown that related compounds exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

- Anticancer Potential : Pyrrolidinone derivatives have been evaluated for their anticancer properties. In vitro studies on cell lines such as MDA-MB-231 (breast cancer) have shown that certain derivatives can inhibit cell proliferation and induce apoptosis . The specific mechanisms often involve the modulation of signaling pathways related to cell survival.

- Neuropharmacological Effects : Some studies suggest that pyrrolidine derivatives can influence neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders .

Case Studies

Several studies have investigated the biological activity of pyrrolidine derivatives similar to 4-Amino-1-(4-methoxybenzyl)pyrrolidin-2-one:

- Study on Anticancer Activity : A study evaluated a series of pyrrolidinone compounds for their ability to inhibit cancer cell growth. The results indicated that compounds with specific substitutions on the pyrrolidine ring exhibited enhanced potency against cancer cell lines, suggesting that structural modifications can significantly affect biological activity .

- Antimicrobial Evaluation : Another study focused on the synthesis and evaluation of various pyrrolidine derivatives for antimicrobial activity. The findings showed that certain analogs had potent activity against Gram-positive bacteria, supporting the potential use of these compounds in developing new antibiotics .

特性

IUPAC Name |

4-amino-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-16-11-4-2-9(3-5-11)7-14-8-10(13)6-12(14)15/h2-5,10H,6-8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWRVXEJNFMHQHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2CC(CC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。